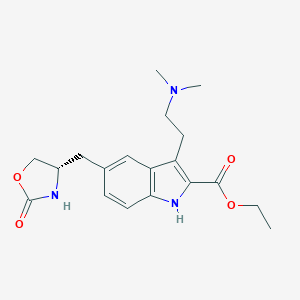

Zolmitriptan 2-carboxylic acid ethyl ester

Descripción general

Descripción

Zolmitriptan 2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C19H25N3O4 It is a derivative of zolmitriptan, a medication used to treat migraines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of zolmitriptan 2-carboxylic acid ethyl ester typically involves the esterification of zolmitriptan 2-carboxylic acid. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Zolmitriptan 2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Zolmitriptan 2-carboxylic acid and ethanol.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Substitution: New esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Zolmitriptan 2-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, zolmitriptan.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

Industry: Used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of zolmitriptan 2-carboxylic acid ethyl ester is related to its parent compound, zolmitriptan. Zolmitriptan is a selective agonist of the 5-HT1B/1D receptors, which are involved in the modulation of serotonin levels in the brain . By activating these receptors, zolmitriptan can reduce the release of pro-inflammatory neuropeptides and cause vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms .

Comparación Con Compuestos Similares

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.

Rizatriptan: Similar mechanism of action but with a faster onset of action.

Naratriptan: Longer half-life compared to zolmitriptan, making it suitable for prolonged migraine relief.

Uniqueness

Zolmitriptan 2-carboxylic acid ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and potential applications in drug development. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Actividad Biológica

Zolmitriptan 2-carboxylic acid ethyl ester is an important compound in the pharmacological landscape, particularly in the treatment of migraines. As a derivative of zolmitriptan, it exhibits notable biological activity, especially as a selective agonist for serotonin receptors. This article delves into its biological activity, synthesis, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 287.36 g/mol. The synthesis of this compound typically involves multi-step organic reactions starting from zolmitriptan itself. The process is crucial for ensuring high purity and yield, utilizing techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for characterization.

The primary mechanism of action for this compound is its role as an agonist at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are pivotal in mediating vasoconstriction and modulating neurotransmitter release, which are essential processes in alleviating migraine symptoms. By constricting dilated cranial blood vessels and inhibiting neurogenic inflammation, this compound effectively reduces migraine attacks .

Biological Activity

Research indicates that this compound retains significant binding affinity for serotonin receptors similar to its parent compound. This affinity is crucial for its therapeutic efficacy in treating migraines. The following table summarizes the comparative biological activity of various triptans:

| Compound Name | Molecular Formula | Unique Features | Binding Affinity (5-HT_1B/1D) |

|---|---|---|---|

| Zolmitriptan | C16H21N3O2 | Highly selective for 5-HT_1B/1D receptors | High |

| Sumatriptan | C13H16N2O4S | First triptan developed; broader receptor activity | Moderate |

| Rizatriptan | C15H19N3O2 | Higher selectivity for serotonin receptors | High |

| Naratriptan | C16H21N3O2 | Longer half-life; lower side effects | Moderate |

| This compound | C16H21N3O2 | Impurity with potential therapeutic applications | High |

Clinical Efficacy

Clinical studies have demonstrated that zolmitriptan at various doses (including the 2.5 mg dose) is effective in treating acute migraine attacks. A randomized, double-blind study indicated a headache response rate of 62% at two hours post-administration compared to 36% for placebo (p < 0.001). At four hours, the response rate increased to 70% for zolmitriptan versus 37% for placebo . This efficacy underscores the relevance of zolmitriptan derivatives in migraine management.

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and dynamics of zolmitriptan derivatives:

- Study on Pharmacokinetics : Zolmitriptan has an oral bioavailability of approximately 40-60%, with peak plasma concentrations reached around 1.25 hours post-administration. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes .

- Neurogenic Inflammation : Research indicates that zolmitriptan can suppress the release of neuropeptides such as calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .

Propiedades

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXOFVDKSFHGRL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191864-24-1 | |

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.